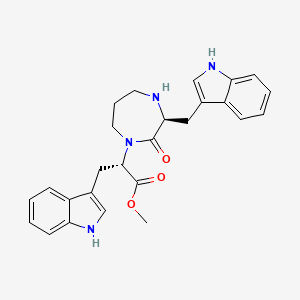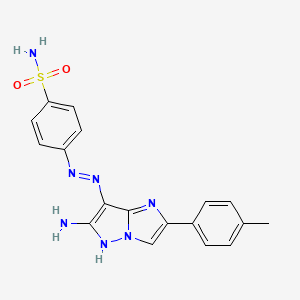
Sortilin antagonist 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sortilin antagonist 1 is a potent compound known for its ability to inhibit the binding of neurotensin to sortilin, a receptor involved in various physiological and pathological processes. This compound has an inhibition constant (IC50) of 20 nM against neurotensin binding to sortilin .
Méthodes De Préparation
The synthesis of Sortilin antagonist 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving common reagents and catalysts . Industrial production methods for this compound are also not widely available, but they likely involve large-scale synthesis techniques used in pharmaceutical manufacturing.
Analyse Des Réactions Chimiques
Sortilin antagonist 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Sortilin antagonist 1 has a wide range of scientific research applications, including:
Neurological Disease Research: It is used to study the role of sortilin in neurological diseases and to develop potential therapeutic strategies.
Cancer Research: The compound is utilized in cancer research to investigate the involvement of sortilin in tumor progression and metastasis.
Cardiovascular Research: This compound is used to explore the role of sortilin in cardiovascular diseases, including atherosclerosis and hypertension.
Metabolic Disorders: The compound is also studied for its potential effects on metabolic disorders such as diabetes and obesity.
Mécanisme D'action
Sortilin antagonist 1 exerts its effects by blocking the binding of neurotensin to sortilin, thereby inhibiting sortilin-mediated signaling pathways . Sortilin is involved in the endocytosis and degradation of various ligands, including neurotrophins and progranulin . By antagonizing sortilin, this compound can modulate these pathways and affect cellular processes such as apoptosis, protein transport, and signal transduction .
Comparaison Avec Des Composés Similaires
Sortilin antagonist 1 is unique in its high potency and specificity for sortilin. Similar compounds include:
Neurotensin receptor antagonists: These compounds also target neurotensin receptors but may have different binding affinities and specificities.
Progranulin modulators: Compounds that modulate progranulin levels by targeting sortilin or other related receptors.
This compound stands out due to its high inhibition constant and its broad range of applications in various fields of research .
Propriétés
Formule moléculaire |
C20H24N2O4 |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
(2S)-5,5-dimethyl-2-[(6-phenoxypyridine-3-carbonyl)amino]hexanoic acid |
InChI |
InChI=1S/C20H24N2O4/c1-20(2,3)12-11-16(19(24)25)22-18(23)14-9-10-17(21-13-14)26-15-7-5-4-6-8-15/h4-10,13,16H,11-12H2,1-3H3,(H,22,23)(H,24,25)/t16-/m0/s1 |
Clé InChI |
OWESOSHRVQOBOS-INIZCTEOSA-N |
SMILES isomérique |
CC(C)(C)CC[C@@H](C(=O)O)NC(=O)C1=CN=C(C=C1)OC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)CCC(C(=O)O)NC(=O)C1=CN=C(C=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


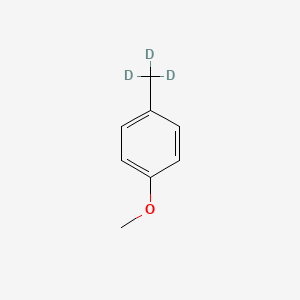
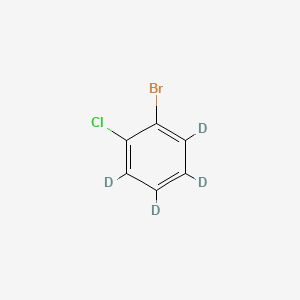
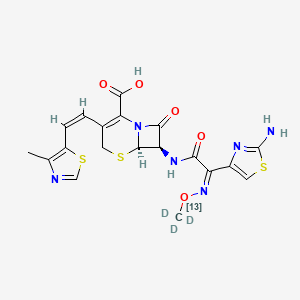
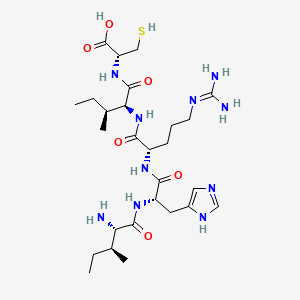
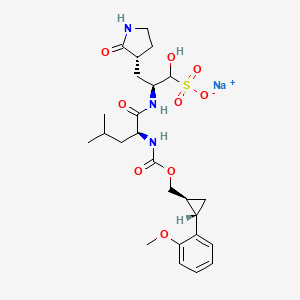



![(3aR,6aS)-2-(oxan-4-ylmethyl)-N-[6-(2,3,5-trifluorophenyl)pyridazin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine](/img/structure/B12395977.png)
![5-[4-[5-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]pentoxy]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B12395980.png)

